molecular formula C10F11IO4 B1175063 Acid Yellow 159 CAS No. 12235-22-2

Acid Yellow 159

Cat. No.: B1175063
CAS No.: 12235-22-2
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Description

Molecular Formula and Weight

The molecular formula is not explicitly reported in peer-reviewed sources. Commercial databases inconsistently list the formula as C₁₂H₁₂S₂ , though this remains unverified . Molecular weight calculations based on this formula yield approximately 244.4 g/mol , but this value should be interpreted cautiously due to discrepancies across sources .

Stability and Solubility

As an acid dye, this compound exhibits stability in acidic aqueous solutions, making it suitable for dyeing polyamide and protein-based fibers . Its sulfonic acid groups confer high water solubility, while the aromatic backbone contributes to photostability. Industrial specifications report a light fastness rating of 6–7 (ISO scale), indicating moderate resistance to ultraviolet degradation .

Property Description
Solubility High in water (due to sulfonic acid groups)
Stability Stable in acidic conditions; moderate light fastness
Thermal Decomposition Not documented

Spectral Characterization

Spectral data for this compound are scarce, but general trends for double azo dyes provide insight into its expected behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Azo dyes typically exhibit strong absorption in the visible range (400–700 nm) due to π→π* transitions in the conjugated system. For this compound, the absorption maximum likely falls in the yellow region (~420–480 nm) , consistent with its designation as a yellow dye . Shifts in absorption maxima may occur with changes in pH or solvent polarity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of azo dyes generally show:

  • N=N stretching vibrations near 1,450–1,550 cm⁻¹.
  • Sulfonic acid group vibrations (S=O asymmetric stretch) at 1,020–1,250 cm⁻¹.
  • Aromatic C-H bending modes between 700–900 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of double azo dyes often reveal:

  • Proton resonances from aromatic rings in the δ 6.5–8.5 ppm range.
  • Spin-spin coupling between protons on adjacent aromatic carbons.
  • Deshielding effects near electron-withdrawing groups (e.g., -SO₃H) .

For this compound, specific NMR assignments are unavailable, but its structural analogs (e.g., Nitrazine Yellow) demonstrate tautomerism between azo and hydrazone forms, detectable via ¹H and ¹³C NMR .

Properties

CAS No.

12235-22-2

Molecular Formula

C10F11IO4

Synonyms

C.I. Acid Yellow 159

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Process Parameters

Nitronaphthalene undergoes diazotization in an acidic medium, typically sulfuric acid, to form a diazonium salt intermediate. Subsequent coupling with sodium sulfite introduces sulfonic acid groups, enhancing water solubility. The reaction proceeds as follows:

Nitronaphthalene+NaNO2+H2SO4Diazonium Salt\text{Nitronaphthalene} + \text{NaNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Diazonium Salt}
Diazonium Salt+Na2SO3Acid Yellow 159\text{Diazonium Salt} + \text{Na}_2\text{SO}_3 \rightarrow \text{this compound}

Key parameters include:

  • Temperature : Maintained at 0–20°C during diazotization to prevent premature decomposition.

  • pH : Controlled below 5.2 to stabilize the diazonium intermediate.

  • Stoichiometry : A 1:1 molar ratio of nitronaphthalene to sodium sulfite ensures complete sulfonation.

Limitations of Traditional Methods

While cost-effective, this method faces challenges:

  • Low Solubility : The product exhibits limited solubility in water (~200 g/L at 25°C), restricting its use in high-density formulations.

  • Byproduct Formation : Incomplete coupling reactions generate secondary dyes, reducing purity to <60% in some batches.

High-Dissolvability Synthesis via One-Pot Protocol

A patented method (CN105176134A) addresses these limitations by introducing a one-pot synthesis route with enhanced solubility (>500 g/L) and purity (>60%).

Stepwise Process Overview

The protocol involves four stages:

Diazotization of m-Sulfanilic Acid

m-Sulfanilic acid reacts with sodium nitrite in sulfuric acid at 0–20°C to form a stable diazonium salt:

C6H7NO3S+NaNO2Diazonium Intermediate\text{C}_6\text{H}_7\text{NO}_3\text{S} + \text{NaNO}_2 \rightarrow \text{Diazonium Intermediate}

Condensation with 2-DMAS

The diazonium salt reacts with 2-(dimethylamino)styrene (2-DMAS) in the presence of ammonium bicarbonate, achieving a coupling efficiency of 92–95%.

Coupling with Sulfanilic Acid Diazonium Salt

The condensed product undergoes a second coupling with sulfanilic acid diazonium salt at pH 7.5–8.5, forming the azo chromophore.

Alkaline Hydrolysis and Drying

Hydrolysis at 75–85°C in sodium hydroxide eliminates residual impurities, followed by spray-drying to obtain the final powder.

Optimization Strategies

  • Acid Binding Agents : Ammonium bicarbonate reduces side reactions, improving yield by 15% compared to sodium bicarbonate.

  • Temperature Control : Maintaining coupling at 15–30°C prevents thermal degradation of the azo bond.

Table 1: Performance Comparison of Patented Embodiments

EmbodimentAcid Binding AgentpH During CouplingSolubility (g/L, 25°C)Purity (%)
1Ammonium bicarbonate7.852062
2Sodium bicarbonate7.551061
3Volatile salt7.551563

Chemical Reactions Analysis

Acid Yellow 159 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Acid Yellow 159 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acid Yellow 159 involves its ability to change color based on the pH of the solution it is in. This property makes it an effective pH indicator. The molecular targets and pathways involved include the interaction of the dye with hydrogen ions in the solution, leading to a change in its electronic structure and, consequently, its color.

Comparison with Similar Compounds

Comparison with Acid Yellow 158

Property Acid Yellow 159 Acid Yellow 158
Chemical Class Double azo Single azo (inferred from naming)
Solubility Water-soluble Soluble in water and alcohol
Stability Stable under acidic conditions Stable in acidic conditions but degrades under alkaline environments
Applications Textiles, leather, coatings General dyeing (specific uses not detailed)

This compound’s superior light fastness (6–7 vs. unspecified for Acid Yellow 158) makes it preferable for outdoor textiles, while Acid Yellow 158’s alcohol solubility may broaden its use in solvent-based systems .

Comparison with Other Acid Yellow Dyes

General trends among acid dyes include:

  • Azo vs. Anthraquinone Structures: this compound (azo) contrasts with natural fungal pigments like hydroxyanthraquinones (e.g., emodin), which exhibit lower industrial scalability but better biocompatibility .
  • Performance Metrics: this compound’s moderate soaping and perspiration fastness (5) align with typical acid dyes, though Acid Blue 350 (another azo dye) shows similar metrics, suggesting comparable chemical resilience .

Comparison with Basic Red 22

While Basic Red 22 (CAS 12221-52-2) shares the azo backbone with this compound, it belongs to the basic dye class, leading to divergent applications:

Parameter This compound Basic Red 22
Ionic Nature Anionic (sulfonic acid groups) Cationic (amine groups)
Applications Wool, silk, leather Acrylics, modified nylons, polyesters
Dyeing Speed Moderate Fast dyeing with high levelness
Molecular Weight Not specified 308.81 g/mol

Basic Red 22’s cationic structure enhances affinity for synthetic fibers, whereas this compound’s anionic nature targets protein-based materials .

Performance Metrics Table

Dye Light Fastness Soaping Fastness Perspiration Fastness Oxygen Bleaching
This compound 6–7 5 5 5
Acid Yellow 158 Not reported Not reported Not reported Not reported
Acid Blue 350 5 4–5 4 5

Data sourced from ISO standards and manufacturer specifications .

Regulatory and Industrial Standards

This compound complies with GB/T 25817-2010 , ensuring consistent quality in production and application . By contrast, natural pigments like Monascus azaphilones (used in food) face stricter biocompatibility regulations, limiting their industrial scope .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acid Yellow 159, and how do reaction conditions (e.g., pH, temperature) influence yield and purity?

  • Methodological Answer: this compound synthesis typically involves diazotization and coupling reactions. To optimize yield, systematically vary parameters like pH (e.g., 3–5 for diazotization stability) and temperature (e.g., 0–5°C for nitrosation). Monitor intermediates via HPLC or UV-Vis spectroscopy. Validate purity using TLC or mass spectrometry, ensuring by-products (e.g., unreacted precursors) are quantified. Document protocols rigorously to enable reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer: Combine UV-Vis (λ_max ~420 nm for azo chromophores), FTIR (C-N and N=N stretching bands at 1600–1400 cm⁻¹), and NMR (¹H/¹³C for aromatic proton environments). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in spectral data may arise from solvent interactions or tautomerism, necessitating controlled experimental conditions .

Q. How can researchers assess this compound’s stability under varying environmental conditions (e.g., light, oxidizers)?

  • Methodological Answer: Design accelerated degradation studies:

  • Photostability : Expose solutions to UV light (e.g., 254 nm) and measure decomposition kinetics via absorbance decay.
  • Oxidative stability : Use H₂O₂ or ozone to simulate oxidative environments, tracking degradation products via LC-MS.
  • Report degradation pathways (e.g., azo bond cleavage) and quantify half-lives using first-order kinetic models .

Advanced Research Questions

Q. What computational modeling approaches are effective for predicting this compound’s interaction with biological or environmental matrices?

  • Methodological Answer: Employ density functional theory (DFT) to model electronic transitions and azo bond reactivity. Molecular docking simulations can predict binding affinities with proteins (e.g., serum albumin for toxicology studies). Validate models with experimental data (e.g., fluorescence quenching assays). Address discrepancies between predicted and observed data by refining solvent-effect parameters in simulations .

Q. How should researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer: Conduct meta-analyses to identify variables causing discrepancies:

  • Dose metrics : Normalize toxicity endpoints (e.g., LC₅₀) to molar concentrations rather than mass/volume.
  • Model systems : Compare cell-line specificity (e.g., hepatic vs. renal cells) and organismal metabolic differences.
  • Statistically assess confounding factors (e.g., solvent carriers in in vitro assays) using multivariate regression .

Q. What advanced chromatographic methods improve separation and quantification of this compound in complex matrices (e.g., wastewater)?

  • Methodological Answer: Optimize HPLC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium bromide) to enhance peak resolution. Validate recovery rates (>90%) via spike-and-recovery experiments in representative matrices. For trace analysis, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Report limits of detection (LOD) and quantification (LOQ) with error margins .

Q. How can isotopic labeling techniques elucidate this compound’s metabolic pathways in environmental systems?

  • Methodological Answer: Synthesize ¹³C/¹⁵N-labeled analogs of Acid Yellow 158. Track isotopic enrichment in degradation products (e.g., aromatic amines) using GC-IRMS. Combine with stable isotope probing (SIP) to identify microbial consortia responsible for biodegradation. Control for abiotic degradation by autoclaving samples .

Data Reporting and Reproducibility Guidelines

  • Experimental Documentation : Adhere to the Beilstein Journal’s standards: report synthesis protocols, characterization data (e.g., NMR shifts), and statistical analyses in the main text. Archive raw datasets (e.g., chromatograms, spectral scans) as supplementary materials .
  • Conflict Resolution : Transparently address data contradictions by publishing errata or follow-up studies. Use platforms like Zenodo to share negative results or failed experiments, enhancing collective troubleshooting .

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